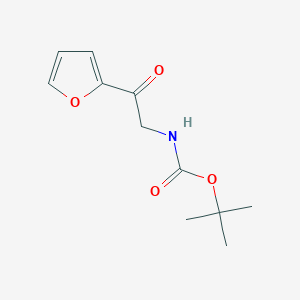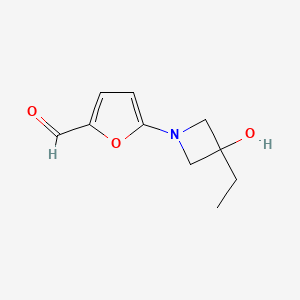
1-(Azetidin-3-yl)-2-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-2-methylpentan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yl)-2-methylpentan-1-one, can be achieved through several methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions . This method is efficient for synthesizing functionalized azetidines with high regio- and stereoselectivity.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target azetidine derivatives.
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired azetidine derivative and its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azetidin-3-yl)-2-methylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-2-methylpentan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted component, influencing the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing heterocycle.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
1-(Azetidin-3-yl)-2-methylpentan-1-one is unique due to its specific structural features, including the azetidine ring and the 2-methylpentan-1-one moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-2-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-7(2)9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HTVHVYYFEZQLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)

![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)



![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)


